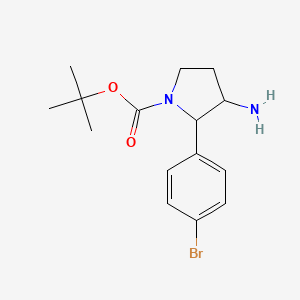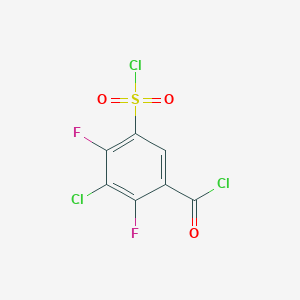
3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride: is an organic compound with the molecular formula C7H2ClF2O2S. This compound is characterized by the presence of chloro, chlorosulfonyl, and difluoro substituents on a benzoyl chloride core. It is primarily used in various chemical synthesis processes due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride typically involves the chlorosulfonation of 2,4-difluorobenzoic acid followed by chlorination. The reaction conditions often require the use of chlorosulfonic acid and thionyl chloride under controlled temperatures to ensure the selective introduction of the chlorosulfonyl and chloro groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines and alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or alcohol derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various amines are commonly used under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of sulfonamides, esters, and ethers.
Reduction: Formation of alcohols and amines.
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also employed in the synthesis of potential drug candidates due to its ability to introduce reactive groups into complex molecules .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity is exploited in the manufacture of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of electron-withdrawing groups that activate the benzoyl chloride core towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
- 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
- 3-Chloro-5-methylphenylcarbamate
- 3-Chloro-5-chlorosulfonyl-benzoic acid
Comparison: Compared to similar compounds, 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride is unique due to the presence of both chloro and difluoro substituents, which enhance its reactivity and specificity in chemical reactions. The difluoro groups increase the electron-withdrawing effect, making it more reactive towards nucleophiles compared to its analogs .
Properties
Molecular Formula |
C7HCl3F2O3S |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
3-chloro-5-chlorosulfonyl-2,4-difluorobenzoyl chloride |
InChI |
InChI=1S/C7HCl3F2O3S/c8-4-5(11)2(7(9)13)1-3(6(4)12)16(10,14)15/h1H |
InChI Key |
QSJHPQRMRSDGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)Cl)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)


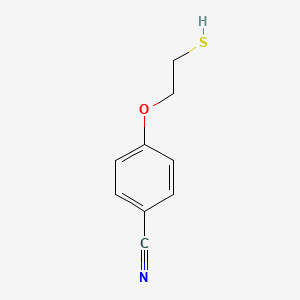
![1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
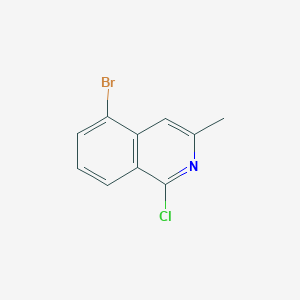
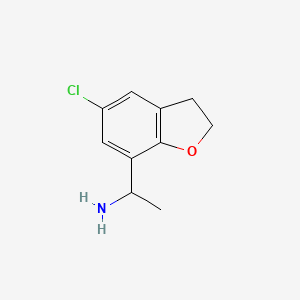
![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)

![2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13206066.png)


